molecular formula C17H27BrN2O9 B606376 ブロモアセトアミド-PEG4-NHS エステル CAS No. 1260139-70-5

ブロモアセトアミド-PEG4-NHS エステル

カタログ番号: B606376
CAS番号: 1260139-70-5
分子量: 483.31
InChIキー: BONNYNBXMCRXBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromoacetamido-PEG4-NHS ester: is a polyethylene glycol (PEG) linker containing a bromide group and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

科学的研究の応用

Protein Labeling and Modification

Overview:
Bromoacetamido-PEG4-NHS ester is primarily utilized for labeling proteins, particularly targeting primary amines (-NH2) present in proteins and amine-modified oligonucleotides. The NHS ester reacts efficiently with these amines, forming stable covalent bonds.

Key Applications:

  • Antibody Conjugation: The compound is employed to create antibody-drug conjugates (ADCs), enhancing the therapeutic efficacy of antibodies by attaching cytotoxic drugs directly to them .
  • Enzyme Labeling: It can label enzymes for tracking and studying their activity in various biochemical assays .

Case Study:
A study demonstrated the successful use of Bromoacetamido-PEG4-NHS ester to label a monoclonal antibody. The labeled antibody showed improved solubility and stability in aqueous solutions, facilitating its application in targeted cancer therapies .

Synthesis of PROTACs

Overview:
Bromoacetamido-PEG4-NHS ester serves as a crucial linker in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to promote the degradation of specific proteins within cells.

Key Applications:

  • Targeted Protein Degradation: By linking E3 ligase recruiters to target proteins, Bromoacetamido-PEG4-NHS ester enables selective degradation of unwanted proteins, offering a novel therapeutic strategy against various diseases, including cancer .

Case Study:
In a recent research project, Bromoacetamido-PEG4-NHS ester was used to synthesize a PROTAC targeting an oncogenic protein. The resulting compound demonstrated effective degradation of the target protein in cellular assays, highlighting its potential for therapeutic applications .

Surface Modification

Overview:
The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, making Bromoacetamido-PEG4-NHS ester suitable for modifying surfaces of biomaterials or nanocarriers.

Key Applications:

  • Biomaterial Coating: It can be used to modify the surfaces of implants or drug delivery systems, improving biocompatibility and reducing immune responses .
  • Nanoparticle Functionalization: The compound is utilized to functionalize nanoparticles for enhanced drug delivery efficiency and targeted therapy .

Case Study:
A study focused on modifying gold nanoparticles with Bromoacetamido-PEG4-NHS ester to improve their stability and biocompatibility for drug delivery applications. The modified nanoparticles exhibited reduced aggregation and enhanced cellular uptake compared to unmodified counterparts.

Drug Delivery Systems

Overview:
Bromoacetamido-PEG4-NHS ester plays a significant role in developing advanced drug delivery systems by facilitating the conjugation of drugs to carriers.

Key Applications:

  • Antibody-Drug Conjugates: As mentioned earlier, it is extensively used in creating ADCs that deliver cytotoxic agents specifically to cancer cells while minimizing systemic toxicity .
  • Polymer Therapeutics: The compound can be incorporated into polymeric systems that release drugs in a controlled manner over time .

Case Study:
Research demonstrated that ADCs synthesized using Bromoacetamido-PEG4-NHS ester showed significantly improved therapeutic indices in preclinical models compared to traditional chemotherapeutic approaches, emphasizing its importance in targeted cancer therapy .

Data Summary Table

Application AreaSpecific Use CasesKey Benefits
Protein LabelingAntibody conjugation, enzyme labelingEnhanced solubility and stability
Synthesis of PROTACsTargeted protein degradationNovel therapeutic strategies
Surface ModificationBiomaterial coating, nanoparticle functionalizationImproved biocompatibility
Drug Delivery SystemsAntibody-drug conjugates, polymer therapeuticsTargeted delivery with reduced toxicity

作用機序

Target of Action

Bromoacetamido-PEG4-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .

Mode of Action

The compound contains two functional groups: a bromide group and an NHS ester . The bromide group acts as a leaving group for nucleophilic substitution reactions . The NHS ester, on the other hand, can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

Bromoacetamido-PEG4-NHS ester, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By selectively targeting proteins for degradation, PROTACs can modulate biochemical pathways in a way that traditional inhibitors cannot .

Pharmacokinetics

The hydrophilic PEG spacer in Bromoacetamido-PEG4-NHS ester increases its solubility in aqueous media . This property can enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby improving its bioavailability .

Result of Action

The result of the action of Bromoacetamido-PEG4-NHS ester is the selective degradation of target proteins . This can lead to the modulation of cellular processes and pathways, potentially leading to therapeutic effects .

Action Environment

The action of Bromoacetamido-PEG4-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester . Additionally, the compound’s stability and efficacy can be affected by temperature and the presence of other reactive species .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-NHS ester typically involves the following steps:

    PEGylation: The PEG chain is introduced to increase solubility and biocompatibility.

    NHS Ester Formation: The NHS ester is formed to facilitate the labeling of primary amines.

Industrial Production Methods: Industrial production of Bromoacetamido-PEG4-NHS ester involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:

化学反応の分析

Types of Reactions:

    Nucleophilic Substitution: The bromide group undergoes nucleophilic substitution reactions, often with thiol groups in proteins.

    Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out in aqueous or organic solvents.

    Amide Bond Formation: Primary amines are used as nucleophiles, and the reaction is often performed in buffered aqueous solutions.

Major Products:

類似化合物との比較

    Bromoacetamido-PEG2-NHS ester: Contains a shorter PEG chain, resulting in different solubility and biocompatibility properties.

    3-(2-Bromoacetamido)propanoic acid NHS ester: Lacks the PEG spacer, affecting its solubility and reactivity.

Uniqueness: Bromoacetamido-PEG4-NHS ester is unique due to its combination of a hydrophilic PEG spacer, a bromide group, and an NHS ester. This combination enhances its solubility, reactivity, and versatility in various applications .

生物活性

Bromoacetamido-PEG4-NHS ester (CAS: 1260139-70-5) is a bifunctional polyethylene glycol (PEG) linker that plays a significant role in the development of targeted therapies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its ability to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system. This article delves into the biological activity of Bromoacetamido-PEG4-NHS ester, highlighting its applications, mechanisms, and relevant research findings.

PropertyValue
Molecular FormulaC17H27BrN2O9
Molecular Weight483.308 g/mol
Density1.4 ± 0.1 g/cm³
StructureStructure

The compound features a bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions, and an NHS ester that can label primary amines in proteins and oligonucleotides .

Bromoacetamido-PEG4-NHS ester is utilized primarily in PROTAC technology. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. The PEG linker enhances solubility and flexibility, which are crucial for effective interaction with cellular targets .

Biological Applications

  • Targeted Protein Degradation : By linking to E3 ligases and target proteins, Bromoacetamido-PEG4-NHS ester enables the selective degradation of disease-related proteins, making it a promising tool in cancer therapy.
  • Antibody-Drug Conjugates (ADCs) : The compound can also be employed in ADCs, where it facilitates the conjugation of drugs to antibodies, enhancing therapeutic efficacy while minimizing off-target effects .

Study 1: PROTAC Development

An investigation into the use of Bromoacetamido-PEG4-NHS ester in developing small-molecule PROTACs demonstrated its effectiveness in degrading specific oncogenic proteins in cancer cell lines. The study reported a significant reduction in protein levels, confirming the compound's role in targeted therapy .

Study 2: Antibody Conjugation

Research on antibody-drug conjugates using Bromoacetamido-PEG4-NHS ester showed improved solubility and stability of the conjugated drug. In vitro assays indicated enhanced cytotoxicity against HER2-positive breast cancer cells, showcasing the potential of this linker in therapeutic applications .

Comparative Analysis

CompoundApplication AreaBiological Activity
Bromoacetamido-PEG4-NHS esterPROTACsSelective protein degradation
Alternative PEG linkersADCsEnhanced drug delivery

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONNYNBXMCRXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetamido-PEG4-NHS ester
Reactant of Route 2
Reactant of Route 2
Bromoacetamido-PEG4-NHS ester
Reactant of Route 3
Reactant of Route 3
Bromoacetamido-PEG4-NHS ester
Reactant of Route 4
Reactant of Route 4
Bromoacetamido-PEG4-NHS ester
Reactant of Route 5
Reactant of Route 5
Bromoacetamido-PEG4-NHS ester
Reactant of Route 6
Reactant of Route 6
Bromoacetamido-PEG4-NHS ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。